molecular formula C8H12O2 B13253914 3-(Furan-2-yl)butan-2-ol

3-(Furan-2-yl)butan-2-ol

Cat. No.: B13253914
M. Wt: 140.18 g/mol
InChI Key: DMEIXJPDXZVIPZ-UHFFFAOYSA-N
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Description

3-(Furan-2-yl)butan-2-ol is an organic compound that features a furan ring attached to a butanol chain This compound is of interest due to its unique structure, which combines the aromatic properties of furan with the alcohol functionality of butanol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-2-yl)butan-2-ol can be achieved through several methods. One common approach involves the aldol condensation of furfural with acetone, followed by reduction. The reaction typically requires a base such as sodium hydroxide to facilitate the condensation, and a reducing agent like sodium borohydride for the reduction step .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and advanced purification techniques are often employed to ensure the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Furan-2-yl)butan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Furan-2-yl)butan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-(Furan-2-yl)butan-2-ol exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets through hydrogen bonding and hydrophobic interactions. The furan ring can participate in π-π stacking interactions, while the hydroxyl group can form hydrogen bonds with proteins and enzymes, influencing their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Furan-2-yl)butan-2-ol is unique due to its specific combination of a furan ring and a butanol chain. This structure imparts distinct chemical properties, such as enhanced reactivity in certain types of reactions and potential biological activities that are not observed in its analogs .

Properties

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

3-(furan-2-yl)butan-2-ol

InChI

InChI=1S/C8H12O2/c1-6(7(2)9)8-4-3-5-10-8/h3-7,9H,1-2H3

InChI Key

DMEIXJPDXZVIPZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CO1)C(C)O

Origin of Product

United States

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